molecular formula C19H19N3O2 B2956859 5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1115933-29-3

5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole

Cat. No. B2956859
CAS RN: 1115933-29-3
M. Wt: 321.38
InChI Key: DVZWRXNASDGZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole” is not provided in the available resources.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds structurally related to "5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole" have been synthesized for their potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole and indole, similar in their structural complexity, have been evaluated for antimicrobial efficacy, suggesting a broad application in combating microbial infections (Bektaş et al., 2007).

Serotonin Receptor Interactions

Research on indole derivatives has revealed their significant role in modulating serotonin receptors, which are crucial in various neurological and psychological processes. These interactions can lead to potential therapeutic applications in mood disorders, anxiety, and other CNS-related conditions (Jeong et al., 2004).

Alzheimer's Disease Treatment

Certain indole derivatives have been identified as potent and selective antagonists of the 5-HT6 receptor, showing promise as candidates for treating cognitive disorders like Alzheimer's disease. Their ability to modulate serotonin receptors while maintaining selectivity highlights their therapeutic potential (Nirogi et al., 2017).

HIV-1 Reverse Transcriptase Inhibition

Indole-based compounds have also been explored for their activity against HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus. This research avenue indicates the potential of these compounds in antiviral therapies, particularly in the treatment of HIV/AIDS (Romero et al., 1994).

Anticancer Properties

Research has also delved into the anticancer activities of indole derivatives, where certain compounds have shown cytotoxic effects against various cancer cell lines. This indicates a promising research direction for developing new anticancer agents based on the indole scaffold (Yarim et al., 2012).

properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-14-8-4-6-10-16(14)22-18(23)12-24-19-15-9-5-7-11-17(15)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZWRXNASDGZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.